molecular formula C7H11ClO2S B13533313 Spiro[2.4]heptane-4-sulfonyl chloride

Spiro[2.4]heptane-4-sulfonyl chloride

Cat. No.: B13533313
M. Wt: 194.68 g/mol
InChI Key: BXQAJQYUUBBAHA-UHFFFAOYSA-N
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Description

Spiro[24]heptane-4-sulfonyl chloride is a chemical compound characterized by its unique spirocyclic structure, which consists of a cyclopropane ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.4]heptane-4-sulfonyl chloride typically involves the reaction of spiro[2.4]heptane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: Spiro[2.4]heptane

    Reagent: Chlorosulfonic acid (HSO₃Cl)

    Reaction Conditions: The reaction is usually conducted at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and precise control of reaction parameters are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptane-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH₄)

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by oxidation

Scientific Research Applications

Spiro[2.4]heptane-4-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is investigated for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of spiro[2.4]heptane-4-sulfonyl chloride involves its reactivity with various biological targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane: The parent compound without the sulfonyl chloride group.

    Spiro[3.3]heptane: A related spirocyclic compound with a different ring structure.

    Spiro[2.5]octane: Another spirocyclic compound with a larger ring system.

Uniqueness

Spiro[2.4]heptane-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and functionalization potential. This makes it a valuable intermediate in organic synthesis and a versatile tool in medicinal chemistry.

Properties

Molecular Formula

C7H11ClO2S

Molecular Weight

194.68 g/mol

IUPAC Name

spiro[2.4]heptane-7-sulfonyl chloride

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)6-2-1-3-7(6)4-5-7/h6H,1-5H2

InChI Key

BXQAJQYUUBBAHA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CC2)S(=O)(=O)Cl

Origin of Product

United States

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